

# Z-Ligustilide Dimer CAS number and molecular formula

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## Compound of Interest

Compound Name: *Levistolide A*

Cat. No.: *B608536*

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## In-Depth Technical Guide to Z-Ligustilide Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Z-Ligustilide dimers, focusing on key compounds identified from the dimerization of Z-Ligustilide. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Core Chemical Data

Z-Ligustilide, a major bioactive phthalide in *Angelica sinensis*, undergoes dimerization to form a variety of compounds. The primary Z-Ligustilide monomer has the molecular formula  $C_{12}H_{14}O_2$  and the CAS number for the Z-isomer is 81944-09-4. The dimerization of Z-Ligustilide results in compounds with the general molecular formula  $C_{24}H_{28}O_4$ . Two of the well-characterized dimers are Tokinolide B and Riligustilide.

Compound	CAS Number	Molecular Formula	Molar Mass
Z-Ligustilide (Monomer)	81944-09-4	C <sub>12</sub> H <sub>14</sub> O <sub>2</sub>	190.24 g/mol
Tokinolide B	112966-16-2[1]	C <sub>24</sub> H <sub>28</sub> O <sub>4</sub>	380.48 g/mol [2]
Riligustilide	89354-45-0[3]	C <sub>24</sub> H <sub>28</sub> O <sub>4</sub>	380.484 g/mol [3]

## Experimental Protocols

### Synthesis of Z-Ligustilide Dimers via Photochemical Dimerization

The synthesis of Z-Ligustilide dimers such as Tokinolides A-C and Riligustilide can be achieved through the photochemical dimerization of synthetically derived (Z)-ligustilide.[4][5]

Materials and Methods:

- Starting Material: Synthetically derived (Z)-ligustilide.
- Reaction Conditions: The dimerization is promoted photochemically. Varying the reaction conditions can lead to different distributions of the dimeric products.[4][5]
- Product Isolation: The resulting mixture of dimeric natural products and related isomeric compounds can be separated and purified using chromatographic techniques.
- Structural Confirmation: The structures of the isolated dimers can be confirmed by single-crystal X-ray analysis.[4][5]

A study on the irradiation of the natural phthalide Z-ligustilide yielded the natural dimeric phthalide riligustilide and three other novel dimeric phthalides. The chemo- and regio-selectivity of the formation of these photocyclodimers have been analyzed using frontier molecular orbital methods.[5]

### Isolation of Z-Ligustilide Dimers from Natural Sources

Z-Ligustilide dimers can be isolated from the roots of *Angelica sinensis*. A procedure for the separation and isolation of Z-ligustilide from the roots of *Angelica sinensis* involves decomposing the Z-ligustilide dimers to yield the monomer, which is then purified.[6] This indicates that dimers are present in the natural source and can be targeted for isolation.

## Biological Activity and Signaling Pathways

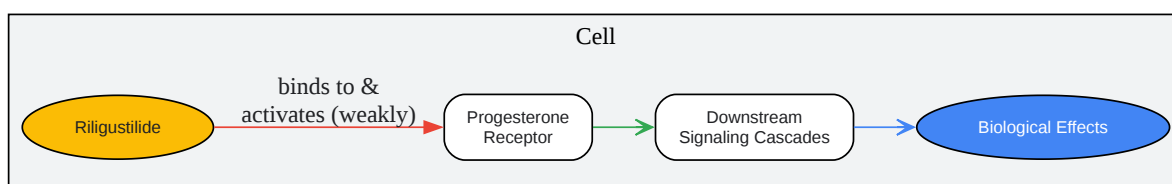
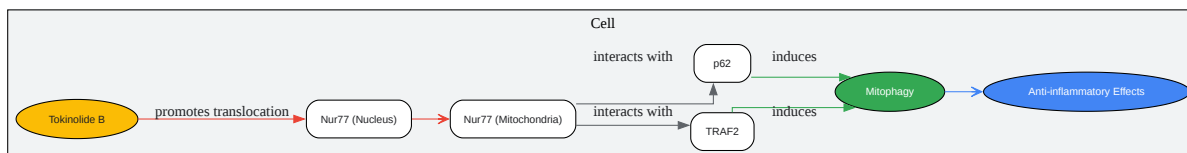
### Tokinolide B

#### Anti-inflammatory Activity:

Tokinolide B has been identified as a potent anti-inflammatory agent.[7] Among 27 phthalide compounds isolated from *A. sinensis*, Tokinolide B demonstrated the most significant Nur77 binding capacity and the best anti-inflammatory activity, which was induced without causing apoptosis.[7]

#### Signaling Pathway:

Tokinolide B exerts its anti-inflammatory effects through the Nur77 signaling pathway. In vivo and in vitro experiments have shown that Tokinolide B promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62) to induce mitophagy, which in turn leads to its anti-inflammatory functions.[7] This mechanism has been shown to substantially inhibit LPS/d-GalN-induced acute hepatitis and liver injury in mice.[7]



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